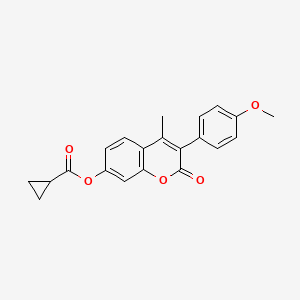

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Description

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic coumarin derivative characterized by a methoxy-substituted phenyl group at position 3, a methyl group at position 4, and a cyclopropanecarboxylate ester at position 7 of the coumarin scaffold. Its molecular formula is C₂₁H₁₈O₅, with a molecular weight of 350.36 g/mol (calculated based on structural analogs ). The compound’s structure combines electron-donating (methoxy, methyl) and electron-withdrawing (2-oxo) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-12-17-10-9-16(25-20(22)14-3-4-14)11-18(17)26-21(23)19(12)13-5-7-15(24-2)8-6-13/h5-11,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVBXANSNZSWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Cyclopropanecarboxylation: The final step involves the esterification of the chromen-2-one derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of coumarin compounds, including 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related coumarin derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential therapeutic role in cancer treatment .

Antimicrobial Properties

2.1 Broad-Spectrum Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for the compound against selected pathogens, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

3.1 Mechanisms of Action

The anti-inflammatory properties of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models of inflammatory diseases.

Case Study:

In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats, demonstrating its potential utility in treating inflammatory conditions .

Organic Synthesis Applications

4.1 Synthesis of Novel Compounds

The unique structure of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate makes it a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as esterification, alkylation, and coupling reactions.

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Reflux with acid catalyst | 85 |

| Alkylation | Base-catalyzed reaction | 75 |

| Coupling | Palladium-catalyzed cross-coupling | 90 |

This table presents different synthetic routes involving the compound and their respective yields, showcasing its versatility as a synthetic building block .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural configuration and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four structurally related coumarin derivatives, focusing on substituent variations, molecular properties, and inferred functional implications.

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects on Properties: The methoxy group at R3 in the target compound enhances electron-donating capacity compared to the phenyl group in or ethoxyphenoxy in . This may improve solubility or binding affinity in polar environments. Trifluoromethyl Substitution: The compound in includes a strong electron-withdrawing group (CF₃), which may stabilize the molecule against metabolic degradation but reduce solubility .

Molecular Weight Trends :

- The addition of methoxy (+15.99 g/mol) and methyl (+14.03 g/mol) groups increases molecular weight compared to the phenyl-substituted analog .

Research Implications

- Structure-Activity Relationships (SAR) : The 4-methoxyphenyl and methyl groups may synergize to enhance bioactivity, as seen in the conserved docking score despite ester variations .

- Synthetic Feasibility : Cyclopropanecarboxylate esters (target compound, ) are synthetically accessible via esterification protocols, whereas trifluoromethylated derivatives () require specialized fluorination techniques .

- Potential Applications: The target compound’s balanced substituent profile makes it a candidate for further pharmacological screening, particularly in antimicrobial or anticancer contexts (inferred from coumarin’s established bioactivity ).

Notes

- Limitations : Docking scores are computational predictions; experimental validation of bioactivity is required.

- Physicochemical Properties : The trifluoromethyl group in may improve metabolic stability but reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound classified within the chromen-2-one family. Its unique structure, characterized by a chromenone core substituted with various functional groups, suggests potential biological activities that warrant investigation. This article aims to compile and analyze available research findings regarding the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a complex structure that includes a methoxyphenyl group and a cyclopropanecarboxylate moiety. The presence of these groups may enhance its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Weight | 366.41 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow crystalline solid |

The biological activity of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory responses, oxidative stress, and cell proliferation pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

- Antioxidant Activity : The presence of phenolic structures allows for scavenging of free radicals, contributing to its potential antioxidant properties.

- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound across several domains:

Anti-inflammatory Activity

Research indicates that derivatives of chromenones, including this compound, can significantly reduce inflammation markers in vitro. For instance, compounds similar to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate have shown IC50 values in the micromolar range against COX enzymes, suggesting a strong anti-inflammatory effect .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays measuring radical scavenging activity. In vitro tests demonstrated that it effectively reduces oxidative stress markers in cell cultures exposed to oxidative agents .

Antimicrobial Activity

Studies have reported that the compound exhibits notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

- In Vitro Study on Inflammation : A study conducted on human fibroblast cells treated with this compound showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when compared to untreated controls. This implies its potential use in treating chronic inflammatory conditions.

- Antioxidant Efficacy : In a controlled experiment using DPPH radical scavenging assay, the compound demonstrated an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Microbial Resistance : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, underscoring its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate be optimized for academic research?

- Methodology : Use a two-step approach:

Core structure formation : Synthesize the coumarin backbone via Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions.

Esterification : React the 7-hydroxycoumarin intermediate with cyclopropanecarboxylic acid chloride in anhydrous dichloromethane, using DMAP as a catalyst.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity recommended) .

Q. What spectroscopic techniques are critical for structural identification of this compound?

- Key Techniques :

- NMR : and NMR to confirm substituent positions (e.g., methoxy groups at C4-phenyl, cyclopropane ester at C7).

- IR : Detect carbonyl stretches (2-oxo chromen-2-one at ~1700 cm, ester C=O at ~1740 cm).

- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H] at m/z 379.12 for CHO) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Procedure : Grow single crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Use SHELXL (v.2015+) for refinement, focusing on anisotropic displacement parameters for the cyclopropane ring and coumarin core. Validate with WinGX for packing analysis (e.g., π-π stacking distances ~3.6 Å) .

Advanced Research Questions

Q. How do computational docking studies predict the biological targets of this compound?

- Approach :

- Software : AutoDock Vina or Schrödinger Glide for molecular docking.

- Targets : Screen against enzymes like cyclooxygenase-2 (COX-2) or Mycobacterium tuberculosis MtrA (docking score ≤-8.3 kcal/mol indicates strong binding ).

- Validation : Compare with experimental IC values from enzyme inhibition assays.

Q. What challenges arise in refining the crystal structure of cyclopropane-containing derivatives?

- Key Issues :

- Disorder : Cyclopropane rings often exhibit rotational disorder. Mitigate using SHELXL constraints (e.g., DFIX for C-C bond lengths fixed at 1.54 Å).

- Twinned Data : Apply HKLF5 in SHELXL for twin refinement if R > 0.1 .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

- Strategy :

- Modifications : Vary substituents at C4-phenyl (e.g., replace methoxy with halogens) or cyclopropane ester (e.g., fluorinated analogs).

- Assays : Test antioxidant activity via DPPH radical scavenging (IC < 50 µM indicates high activity) or cytotoxicity in cancer cell lines (e.g., MTT assay) .

Q. What methodologies resolve contradictions between computational predictions and experimental binding data?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.